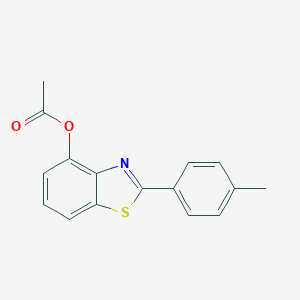

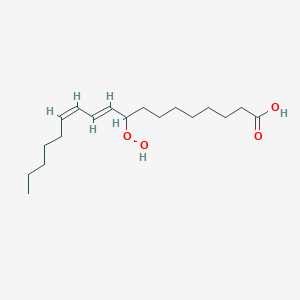

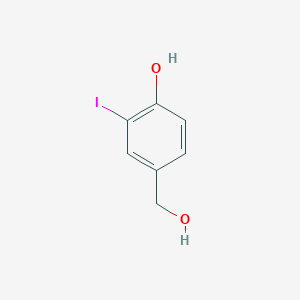

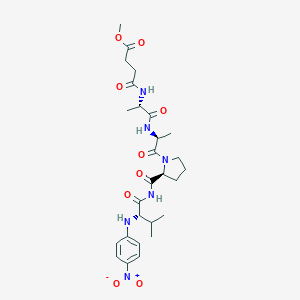

4-Acetoxy-2-(4-methylphenyl)benzothiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

- KB-2683 es un inmunomodulador de molécula pequeña desarrollado inicialmente por Organon KK.

- Su fórmula química es C₁₆H₁₃NO₂S, y el InChIKey es RBCGOSAFAPGFGD-UHFFFAOYSA-N.

- Este compuesto se ha investigado por sus posibles efectos terapéuticos en enfermedades del sistema inmunológico y trastornos de la piel y músculo-esquelético .

Métodos De Preparación

- Desafortunadamente, las rutas sintéticas específicas y las condiciones de reacción para KB-2683 no están ampliamente disponibles en el dominio público.

- Los métodos de producción industrial siguen siendo información propietaria.

Análisis De Reacciones Químicas

- La reactividad de KB-2683 probablemente involucra varias transformaciones químicas, pero la información detallada sobre reacciones específicas es limitada.

- Los reactivos y condiciones comunes utilizados en su síntesis no se divulgan públicamente.

- Los principales productos formados a partir de sus reacciones siguen sin revelarse.

Aplicaciones Científicas De Investigación

- KB-2683 se ha explorado en la investigación científica por sus propiedades inmunomoduladoras.

- Afecta la respuesta inmune, aunque carece de actividades antiinflamatorias o analgésicas.

- Notablemente, KB-2683 demostró efectos inmunomoduladores en la hipersensibilidad retardada mejorada .

Mecanismo De Acción

- El mecanismo exacto por el cual KB-2683 ejerce sus efectos sigue siendo propietario.

- Los objetivos moleculares y las vías involucradas no están documentados públicamente.

Comparación Con Compuestos Similares

- La singularidad de KB-2683 radica en su actividad inmunomoduladora.

- Desafortunadamente, los compuestos similares específicos no se enumeran explícitamente en la información disponible.

Propiedades

Número CAS |

122589-79-1 |

|---|---|

Fórmula molecular |

C16H13NO2S |

Peso molecular |

283.3 g/mol |

Nombre IUPAC |

[2-(4-methylphenyl)-1,3-benzothiazol-4-yl] acetate |

InChI |

InChI=1S/C16H13NO2S/c1-10-6-8-12(9-7-10)16-17-15-13(19-11(2)18)4-3-5-14(15)20-16/h3-9H,1-2H3 |

Clave InChI |

RBCGOSAFAPGFGD-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3S2)OC(=O)C |

SMILES canónico |

CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3S2)OC(=O)C |

| 122589-79-1 | |

Sinónimos |

4-acetoxy-2-(4-methylphenyl)benzothiazole |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Prop-2-en-1-yloxy)phenyl]methanol](/img/structure/B58192.png)

![1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B58224.png)